tert-Butyl(butylidene)amine
Description
Significance of Imine Functionality in Chemical Transformations
Imines, characterized by a carbon-nitrogen double bond (C=N), are a cornerstone of modern organic chemistry. Current time information in Bangalore, IN.wikipedia.org Their importance stems from their dual reactivity; the nitrogen atom can act as a nucleophile, while the carbon atom is electrophilic. This electrophilicity can be enhanced by protonating the nitrogen atom. nih.gov This versatile nature allows imines to participate in a wide array of chemical transformations, serving as crucial intermediates in the synthesis of a multitude of nitrogen-containing compounds, including amines, heterocycles, and β-lactams. wikipedia.orgchemistrylearner.com
The formation of an imine is typically a reversible condensation reaction between a primary amine and an aldehyde or ketone. rsc.org This reversibility is a key feature of dynamic covalent chemistry, allowing for "proof-reading" and the formation of the most thermodynamically stable product. rsc.org Imines are involved in fundamental reactions such as nucleophilic additions, cycloadditions, and rearrangements, making them indispensable tools for synthetic chemists. nih.govnumberanalytics.com Their role is not limited to the laboratory; imine formation is a critical process in many biological systems, often involving enzymes that utilize an imine linkage as part of their reaction mechanism. chemistrylearner.comlibretexts.org
Role of N-Alkyl Imines as Key Intermediates and Building Blocks
N-alkyl imines are a specific class of imines that serve as pivotal intermediates and versatile building blocks in organic synthesis. researchgate.net They are instrumental in the construction of a wide range of nitrogen-containing molecules, including various alkaloids and novel nitrogen heterocycles. nih.govresearchgate.net The reactivity of N-alkyl imines allows for their participation in multicomponent reactions, cascade reactions, and as precursors to N-acyl iminium ions, which are highly reactive intermediates. nih.gov
The synthesis of amines, a fundamental class of organic compounds, often proceeds through an imine intermediate. fiveable.me Reductive amination, a common method for amine synthesis, involves the reduction of an imine formed in situ from an aldehyde or ketone and an amine. chemistrylearner.com Furthermore, the oxidative coupling of amines can lead to the formation of imines, which can then be used in subsequent transformations. researchgate.net The strategic application of N-alkyl imines enables the rapid assembly of complex molecular skeletons, highlighting their importance in diversity-oriented synthesis. nih.gov
Specific Research Context of tert-Butyl(butylidene)amine within Imine Chemistry
Within the extensive family of imines, those bearing a tert-butyl group on the nitrogen atom, such as this compound, hold particular significance. The bulky tert-butyl group provides steric hindrance that can influence the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis. researchgate.net N-tert-butylsulfinyl imines, a related class of compounds, have been extensively used as chiral auxiliaries in the synthesis of nitrogen-containing heterocycles and other chiral amines. beilstein-journals.orgnuph.edu.uacas.cn The tert-butylsulfinyl group activates the imine for nucleophilic attack and directs the stereochemistry of the addition. researchgate.netcas.cn
Research into tert-butyl-substituted imines often focuses on their application in stereoselective reactions. For example, the reduction of N-tert-butylsulfinyl ketimines has been accomplished with high diastereoselectivity using various reducing agents. orgsyn.org The addition of organometallic reagents to these imines is also a well-established method for creating new carbon-carbon bonds with a high degree of stereocontrol. nih.gov The specific compound, this compound, serves as a fundamental example of an N-tert-butyl aldimine, and its study contributes to the broader understanding of the reactivity and synthetic utility of this important class of molecules.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 6852-59-1 |
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| Boiling Point | 134-135 °C |
| Density | 0.773 g/mL at 25 °C |
Data sourced from publicly available chemical databases.
Synthesis and Reactions
The primary method for synthesizing this compound is the condensation reaction between butanal (butyraldehyde) and tert-butylamine (B42293). chemicalbook.com This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the imine.
In terms of reactivity, this compound can undergo a variety of transformations characteristic of imines. These include:
Reduction: The C=N double bond can be reduced to a C-N single bond to form the corresponding secondary amine, N-butyl-tert-butylamine.
Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water, particularly under acidic conditions, the imine can be hydrolyzed back to butanal and tert-butylamine. chemistrylearner.com
Structure
3D Structure
Properties
CAS No. |
6852-59-1 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-tert-butylbutan-1-imine |
InChI |
InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
IQQAQKRUBBGOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NC(C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N Tert Butyl Butylidene Amine and Analogous Imine Derivatives
Electrophilic Reactivity of the Imine C=N Bond
The carbon-nitrogen double bond in imines is inherently polar, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. The reactivity of this bond can be significantly influenced by the substituents on both the carbon and nitrogen atoms. In the case of N-tert-butyl imines, the bulky tert-butyl group can sterically hinder the approach of nucleophiles. However, the nitrogen atom's lone pair of electrons makes it susceptible to electrophilic attack, which in turn can activate the imine carbon for subsequent reactions.
Activation of the imine is often achieved through the use of an electron-withdrawing group on the nitrogen atom. A prominent example is the N-tert-butanesulfinyl group, which enhances the electrophilicity of the imine carbon, facilitating nucleophilic additions. whiterose.ac.uk This activation is crucial for a wide range of synthetic applications, as it renders the imine more susceptible to attack by various nucleophiles. whiterose.ac.uk The reaction of imines with electrophiles such as acid chlorides results in the formation of amides, proceeding through an addition-elimination pathway. acs.org While direct protonation or alkylation of the nitrogen in simple N-tert-butyl imines can occur, the use of activating groups like the sulfinyl group has proven to be a more effective strategy for promoting desired reactivity at the imine carbon. whiterose.ac.uk
Nucleophilic Addition Reactions to N-tert-Butyl Imine Systems
Nucleophilic addition to the C=N bond is a fundamental reaction of imines, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The stereochemical outcome of these additions is of significant interest, and chiral auxiliaries are often employed to control the stereoselectivity.
The addition of organometallic reagents, such as Grignard and organolithium compounds, to chiral N-tert-butylsulfinyl imines has been extensively studied as a method for the asymmetric synthesis of amines. researchgate.netresearchgate.net The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine. acs.org
The diastereoselectivity of these reactions is often dependent on the nature of the organometallic reagent and the solvent used. For instance, the addition of Grignard reagents to N-tert-butanesulfinyl imines in non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) typically proceeds with high diastereoselectivity. researchgate.net This is rationalized by a cyclic, six-membered transition state where the magnesium atom coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. researchgate.net In this model, the bulky tert-butyl group occupies an equatorial position to minimize steric hindrance, thereby directing the nucleophile to a specific face of the imine. researchgate.net
Conversely, reactions involving organolithium reagents in coordinating solvents like THF may proceed through an acyclic transition state, which can sometimes lead to different stereochemical outcomes. researchgate.net The choice of solvent can therefore be a critical parameter in controlling the stereoselectivity of the addition. researchgate.net In some cases, a reversal of diastereoselectivity can be achieved by switching from a Grignard reagent in a non-coordinating solvent to an organolithium reagent in a coordinating solvent. whiterose.ac.uk
Below is a table summarizing the diastereoselective addition of various organometallic reagents to N-tert-butanesulfinyl imines, highlighting the influence of the reagent and solvent on the diastereomeric ratio (d.r.).
| Organometallic Reagent | Solvent | Imine Substrate | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Phenylmagnesium bromide | Toluene | (S)-N-(benzylidene)-tert-butanesulfinamide | (S,R)-N-(1-phenyl-1-phenylethyl)-tert-butanesulfinamide | High | whiterose.ac.uk |
| Phenyllithium | THF | (S)-N-(benzylidene)-tert-butanesulfinamide | (S,S)-N-(1-phenyl-1-phenylethyl)-tert-butanesulfinamide | Reversed selectivity | whiterose.ac.uk |
| Allylmagnesium bromide | Not specified | N-tert-butanesulfinyl ketimines | Homoallylic amines | High | researchgate.net |
| Ethylmagnesium bromide | CH2Cl2 | (S)-N-benzylidene-2-methylpropane-2-sulfinamide | (S,R)-N-(1-phenylpropyl)-2-methylpropane-2-sulfinamide | 92:8 | rsc.org |
Beyond organometallic reagents, a variety of other carbon nucleophiles can add to activated N-tert-butyl imines. The activation is typically achieved by the introduction of an electron-withdrawing group on the nitrogen, such as the N-tert-butanesulfinyl group. This enhances the electrophilicity of the imine carbon, making it more susceptible to attack by weaker carbon nucleophiles.
For example, the enolates of ketones and esters can undergo Mannich-type reactions with N-tert-butanesulfinyl imines to produce β-amino ketones and β-amino esters, respectively. These reactions often proceed with good to excellent diastereoselectivity, again controlled by the chiral sulfinyl group. nih.gov The utility of this methodology has been demonstrated in the synthesis of various nitrogen-containing natural products and pharmaceuticals. nih.gov
In addition to enolates, other carbon nucleophiles such as nitroalkanes and ynes have been successfully employed in additions to N-tert-butylsulfinyl imines. nih.govyork.ac.uk The addition of nitromethane (B149229) and nitroethane, for instance, provides access to β-nitro amines, which are valuable precursors to α-amino acids and other biologically active molecules. nih.gov Similarly, the reaction with yne nucleophiles has been explored, leading to the formation of propargylamines. york.ac.uk
The table below provides examples of the addition of various carbon nucleophiles to activated N-tert-butyl imines.
| Carbon Nucleophile | Imine System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ketone Enolates | N-tert-butanesulfinyl imines | β-Amino Ketones | High diastereoselectivity | nih.gov |
| Nitroalkanes | N-tert-butanesulfinyl imines | β-Nitro Amines | Access to α-amino acids | nih.gov |
| Arylethynes | (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Trifluoromethylpropargylamines | Moderate diastereoselectivity | york.ac.uk |
Cycloaddition Reactions of N-tert-Butyl Imine Analogues
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Imines can participate in various cycloaddition reactions, acting as either the 2π or 4π component, leading to the formation of a wide range of heterocyclic systems.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile that results in a five-membered ring. acs.org While simple N-tert-butyl imines are not typically employed as 1,3-dipoles, their derivatives can be engineered to participate in such reactions.
A notable example is the stereoselective [3+2] cycloaddition of enantiopure α,α-difluorinated N-tert-butanesulfinyl imines with arynes. whiterose.ac.uk In this reaction, the difluorinated N-TBS imine acts as a quasi-1,3-dipole, leading to the formation of enantiopure cyclic sulfoximines. whiterose.ac.uk The presence of the α,α-difluoro substitution is critical for tuning the chemical reactivity of the imine to facilitate this cycloaddition. whiterose.ac.uk This reaction provides a novel and efficient route to chiral cyclic sulfoximines, which are valuable building blocks in medicinal chemistry and asymmetric synthesis. whiterose.ac.uk
The general mechanism for a 1,3-dipolar cycloaddition involves the concerted interaction of the 1,3-dipole with the dipolarophile. acs.org In the case of the difluorinated N-TBS imine, the reaction with an aryne proceeds with high stereocontrol, affording the cycloaddition products in good yields. whiterose.ac.uk This methodology has been shown to be applicable to a range of aryne precursors, demonstrating its potential for the synthesis of diverse cyclic sulfoximines. whiterose.ac.uk
Atmospheric Degradation Mechanisms of Related tert-Butylamine (B42293) Compounds
The atmospheric fate of volatile organic compounds is of significant environmental interest. While specific studies on the atmospheric degradation of tert-butyl(butylidene)amine are scarce, the well-studied atmospheric chemistry of tert-butylamine provides valuable insights into the potential degradation pathways.
The primary atmospheric oxidant for amines is the hydroxyl (OH) radical. whiterose.ac.ukresearchgate.net The reaction of tert-butylamine with OH radicals is initiated predominantly by hydrogen abstraction from the amino group, with a smaller contribution from abstraction from the methyl groups. whiterose.ac.ukresearchgate.net The rate of this reaction has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K and 1015 ± 1 hPa. whiterose.ac.ukresearchgate.net
Following hydrogen abstraction from the amino group, the resulting (CH₃)₃CṄH radical reacts with atmospheric oxygen (O₂) to form a peroxy radical. In the presence of nitrogen oxides (NOx), this leads to the formation of several products, with tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone (B3395972) being the major ones. whiterose.ac.ukresearchgate.net Acetone is a second-generation product, formed from the reaction of tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer with OH radicals. whiterose.ac.ukresearchgate.net
Minor products from the atmospheric degradation of tert-butylamine include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukresearchgate.net The formation of these products is a result of the complex radical chemistry that occurs in the atmosphere. Additionally, the reaction of tert-butylamine in the atmosphere can lead to the formation of particles through acid-base reactions with photochemically formed nitric acid, producing tert-butylaminium nitrate (B79036) salt. whiterose.ac.ukresearchgate.net
The following table summarizes the major and minor products observed in the OH-initiated atmospheric degradation of tert-butylamine.
| Product | Formation Pathway | Significance | Reference |
|---|---|---|---|
| tert-Butylnitramine | Reaction of (CH₃)₃CṄH with NOx | Major Product | whiterose.ac.ukresearchgate.net |
| Acetone | Reaction of tert-butylnitrosamine with OH | Major Product (Second-generation) | whiterose.ac.ukresearchgate.net |
| Formaldehyde | Decomposition of (CH₃)₃Ċ radical | Minor Product | whiterose.ac.ukresearchgate.net |
| 2-Methylpropene | Minor reaction pathway | Minor Product | whiterose.ac.ukresearchgate.net |
| Acetamide | Minor reaction pathway | Minor Product | whiterose.ac.ukresearchgate.net |
| Propan-2-imine | Minor reaction pathway | Minor Product | whiterose.ac.ukresearchgate.net |
| tert-Butylaminium nitrate | Acid-base reaction with nitric acid | Particle Formation | whiterose.ac.ukresearchgate.net |
OH Radical Initiated Reaction Pathways
The primary pathway for the atmospheric degradation of tert-butylamine is initiated by OH radicals. Theoretical and experimental studies have shown that the reaction predominantly proceeds through hydrogen abstraction from the amino (-NH₂) group. whiterose.ac.ukwhiterose.ac.uk This initial step is crucial as it forms the tert-butylamino radical, ((CH₃)₃CNH•), which then undergoes further reactions.
Following the initial H-abstraction from tert-butylamine, the subsequent reactions are heavily influenced by the presence of other atmospheric compounds, particularly nitrogen oxides (NOₓ). In a NOₓ-rich environment, the tert-butylamino radical readily reacts to form nitrogen-containing products like tert-butylnitramine and acetone. whiterose.ac.ukwhiterose.ac.uk
The key reaction pathways are:
H-Abstraction: (CH₃)₃CNH₂ + •OH → (CH₃)₃CNH• + H₂O
Reaction with NOₓ: The (CH₃)₃CNH• radical reacts further, leading to the formation of various intermediates and products.
Identification of Reaction Intermediates and Products
The degradation of tert-butylamine initiated by OH radicals leads to a variety of intermediates and stable end products. Laboratory experiments and quantum chemistry studies have identified both major and minor products, providing a comprehensive picture of the degradation mechanism. whiterose.ac.ukwhiterose.ac.uk
The formation of acetone is a key process that involves several intermediate steps. It is proposed to occur through the reaction of tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer, tert-butylhydroxydiazene ((CH₃)₃CN=NOH), with OH radicals. whiterose.ac.ukwhiterose.ac.uk This reaction yields nitrous oxide (N₂O) and a tert-butyl radical ((CH₃)₃Ċ•). The tert-butyl radical is subsequently oxidized to form acetone and formaldehyde. whiterose.ac.ukwhiterose.ac.uk
Minor reaction pathways lead to the formation of other organic compounds. Additionally, the reaction can lead to significant particle formation through an acid-base reaction between photochemically generated nitric acid and the unreacted amine, forming tert-butylaminium nitrate salt. whiterose.ac.ukwhiterose.ac.uk
| Product Type | Compound Name | Chemical Formula | Formation Pathway Notes | Reference |
|---|---|---|---|---|
| Major Product | tert-Butylnitramine | (CH₃)₃CNHNO₂ | Formed in the presence of NOₓ. | whiterose.ac.ukwhiterose.ac.uk |
| Major Product | Acetone | (CH₃)₂CO | Formed from the oxidation of the (CH₃)₃Ċ radical. | whiterose.ac.ukwhiterose.ac.uk |
| Minor Product | Formaldehyde | HCHO | Co-product with acetone from the (CH₃)₃Ċ radical. | whiterose.ac.ukwhiterose.ac.uk |
| Minor Product | 2-Methylpropene | (CH₃)₂C=CH₂ | - | whiterose.ac.ukwhiterose.ac.uk |
| Minor Product | Acetamide | CH₃CONH₂ | - | whiterose.ac.ukwhiterose.ac.uk |
| Minor Product | Propan-2-imine | (CH₃)₂C=NH | An imine formed during the degradation process. | whiterose.ac.ukwhiterose.ac.uk |
| Intermediate | tert-Butylnitrosamine | (CH₃)₃CNHNO | Precursor to the tert-butyl radical and N₂O. | whiterose.ac.ukwhiterose.ac.uk |
| Intermediate | tert-Butylhydroxydiazene | (CH₃)₃CN=NOH | Isomer of tert-butylnitrosamine. | whiterose.ac.ukwhiterose.ac.uk |
| Aerosol Product | tert-Butylaminium nitrate | (CH₃)₃CNH₃⁺NO₃⁻ | Formed from acid-base reaction with nitric acid. | whiterose.ac.ukwhiterose.ac.uk |
Kinetic and Thermochemical Analyses of Degradation Processes
Understanding the kinetics and thermochemistry of the degradation processes is essential for predicting the atmospheric lifetime and environmental impact of tert-butylamine and related compounds.
Thermochemical analyses reveal the energy landscape of the reaction. For instance, in the reaction of n-butylamine with OH radicals, the initial formation of a hydrogen-bonded reactant complex is an exothermic process, making it energetically favorable. nih.gov The energy barriers for subsequent hydrogen abstraction steps determine the dominant reaction channels. For tert-butylamine, abstraction from the N-H bond is favored over the C-H bonds. The thermal degradation of other amines has been shown to follow first-order kinetics with respect to the amine concentration, with the rate increasing significantly with temperature. researchgate.netresearchgate.net
| Parameter | Value | Conditions | Compound | Reference |
|---|---|---|---|---|
| Reaction Rate Constant (k) | 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 305 ± 2 K, 1015 ± 1 hPa | tert-Butylamine + OH | whiterose.ac.ukwhiterose.ac.uk |
| Relative Energy of Reactant Complex | ~ -7.4 kcal mol⁻¹ | - | n-Butylamine + OH | nih.gov |
| Relative Energy of Transition State (N-site abstraction) | ~ -0.6 kcal mol⁻¹ | - | n-Butylamine + OH | nih.gov |
Stereoselective Transformations Mediated by N Tert Butanesulfinyl Imines
Introduction to tert-Butanesulfinamide as a Chiral Auxiliary
tert-Butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a preeminent chiral auxiliary for the asymmetric synthesis of amines. wikipedia.orgresearchgate.netwikipedia.org Developed by Jonathan A. Ellman, this reagent is a cornerstone in modern asymmetric synthesis due to several key advantages. nih.govrsc.orgsigmaaldrich.com It is readily available in both enantiomeric forms, can be prepared on a large scale, and exhibits high configurational stability at the sulfur atom. nih.govharvard.eduiupac.org
The utility of tert-butanesulfinamide lies in its ability to readily condense with a wide array of aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines (aldimines and ketimines). nih.goviupac.orgjst.go.jp The resulting sulfinyl imines are versatile intermediates for several reasons:
Activation of the Imine: The electron-withdrawing nature of the tert-butanesulfinyl group activates the C=N bond, making it more susceptible to nucleophilic attack. beilstein-journals.orgnih.gov
Powerful Stereocontrol: The bulky tert-butyl group and the stereogenic sulfur atom provide a well-defined chiral environment, enabling high levels of diastereoselectivity in nucleophilic additions to the imine carbon. nih.goviupac.orgyoutube.com The stereochemical outcome can often be predicted using a six-membered chair-like transition state model where the nucleophile attacks from the less sterically hindered face. harvard.edu
Facile Cleavage: After the desired transformation, the tert-butanesulfinyl group can be easily removed under mild acidic conditions to furnish the free primary amine, often in high yield. nih.goviupac.orgacs.org
These attributes have rendered tert-butanesulfinamide an indispensable tool for the asymmetric synthesis of a broad spectrum of chiral amines. yale.eduresearchgate.net
Asymmetric Synthesis of Chiral Amine Derivatives
The addition of organometallic reagents to N-tert-butanesulfinyl imines is a robust and highly convergent approach for the synthesis of a diverse range of enantioenriched chiral amines. nih.govrsc.orgrsc.org
Synthesis of α-Branched and α,α-Dibranched Amines
The diastereoselective addition of Grignard and organolithium reagents to N-tert-butanesulfinyl aldimines provides a straightforward route to α-branched chiral amines. nih.govharvard.edu This methodology has been successfully applied to a wide variety of substrates, affording the corresponding sulfinamides with high diastereoselectivity, which are then readily converted to the desired primary amines. harvard.eduiupac.org
Similarly, the synthesis of α,α-dibranched amines, which contain a chiral quaternary center, has been effectively achieved through the addition of organometallic reagents to N-tert-butanesulfinyl ketimines. nih.goviupac.orglookchem.com The trimethylaluminum-mediated addition of organolithium reagents to these ketimines has proven to be a particularly general and high-yielding method. iupac.orgacs.org Furthermore, the addition of lithium acetylides to N-tert-butanesulfinyl ketimines provides an efficient pathway to α,α-dibranched propargylamines. acs.org
| Entry | N-Sulfinyl Imine | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(Benzylidene)-tert-butanesulfinamide | PhMgBr | N-(1,2-diphenylethyl)-tert-butanesulfinamide | 94 | >98:2 |
| 2 | N-(Propylidene)-tert-butanesulfinamide | EtMgBr | N-(3-pentyl)-tert-butanesulfinamide | 96 | 95:5 |
| 3 | N-(1-Phenylethylidene)-tert-butanesulfinamide | MeLi / Me3Al | N-(1-Methyl-1-phenylethyl)-tert-butanesulfinamide | 85 | 94:6 |
| 4 | N-(Cyclohexylidene)-tert-butanesulfinamide | PhLi / Me3Al | N-(1-Phenylcyclohexyl)-tert-butanesulfinamide | 88 | 98:2 |
| 5 | N-(1-Phenylethylidene)-tert-butanesulfinamide | Lithium phenylacetylide | N-(1-Methyl-1-phenyl-2-propynyl)-tert-butanesulfinamide | 87 | >99:1 |
Table 1: Representative examples of the synthesis of α-branched and α,α-dibranched amines using N-tert-butanesulfinyl imines.
Modular Synthesis of Bis-α-Chiral Amines
A significant advancement in the use of tert-butanesulfinamide is the development of a modular protocol for the stereodivergent synthesis of bis-α-chiral amines. nih.govresearchgate.net This strategy utilizes tert-butanesulfinamide as the sole chiral source to selectively produce all possible stereoisomers of amines with two contiguous chiral centers. nih.govnih.gov The methodology relies on a sequence of chirality induction and transfer events. nih.gov
The process begins with the standard diastereoselective functionalization of an N-tert-butanesulfinyl imine to create the first stereocenter. nih.gov The resulting sulfinamide then undergoes an alkyne-participated rearrangement reaction to establish the second adjacent chiral carbon with high diastereoselectivity. nih.govresearchgate.net This modular approach provides access to highly branched secondary amines with excellent stereochemical control. nih.gov
Stereoselective Synthesis of Fluorinated Chiral Amines
Fluorinated chiral amines are of considerable interest in medicinal chemistry as the incorporation of fluorine can significantly modulate a molecule's physicochemical and biological properties, such as basicity and bioavailability. cas.cnnih.gov The use of N-tert-butanesulfinyl imines has become a prominent and effective strategy for the stereoselective synthesis of these valuable compounds. cas.cn
Two primary approaches have been employed:
Addition to Fluorinated Imines: This involves the stereoselective addition of nucleophiles or asymmetric reduction of N-tert-butanesulfinyl imines bearing fluoroalkyl groups. cas.cn For example, the addition of trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) to N-tert-butanesulfinyl imines derived from amino acids has been shown to produce trifluoromethylated vicinal diamines with very high diastereoselectivity. cas.cn
Addition of Fluorinated Nucleophiles: This strategy entails the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butanesulfinyl imines. cas.cn For instance, the reaction with a difluoromethyl phenyl sulfone reagent has been used to synthesize α-difluoromethyl amines with high diastereoselectivity. nih.gov
| Entry | N-Sulfinyl Imine | Nucleophile/Reagent | Product Type | Diastereoselectivity |
| 1 | N-(Aryl)-tert-butanesulfinyl imine | TMSCF3 | α-Trifluoromethyl amine | High |
| 2 | N-(Alkyl)-tert-butanesulfinyl imine | PhSO2CF2H / Base | α-Difluoromethyl amine | High |
Table 2: General strategies for the synthesis of fluorinated chiral amines using N-tert-butanesulfinyl imines.
Asymmetric Synthesis of Nitrogen-Containing Heterocycles
Beyond the synthesis of acyclic amines, N-tert-butanesulfinyl imines are powerful intermediates for the asymmetric synthesis of various nitrogen-containing heterocycles, which are core structures in many natural products and bioactive molecules. rsc.orgbeilstein-journals.orgnih.gov
Chiral Aziridines via Sulfinyl Imine Intermediates
Chiral aziridines are highly valuable synthetic building blocks due to their ability to undergo stereospecific ring-opening reactions. beilstein-journals.orgacs.org N-tert-butanesulfinyl imines have been successfully employed in several stereoselective routes to these strained heterocycles. beilstein-journals.org
One effective method involves the reaction of N-tert-butanesulfinyl α-chloroimines with Grignard reagents. organic-chemistry.org The addition of the Grignard reagent proceeds with high diastereoselectivity to form a β-chloro N-sulfinamide intermediate, which then undergoes base-mediated intramolecular cyclization to yield the chiral aziridine (B145994). organic-chemistry.org Interestingly, the stereochemical outcome is often opposite to that observed with non-functionalized N-sulfinyl imines, a phenomenon attributed to the coordinating effect of the α-chloro atom with the magnesium of the Grignard reagent. organic-chemistry.org
Another approach is the reduction of N-tert-butanesulfinyl α-halo imines. acs.orgnih.govresearchgate.net For example, reduction with sodium borohydride (B1222165) (NaBH4) followed by treatment with a base like potassium hydroxide (B78521) (KOH) can produce chiral N-(tert-butylsulfinyl)aziridines in excellent yield and stereoselectivity. acs.orgnih.gov The choice of reducing agent can influence the stereochemical outcome, allowing for the selective synthesis of different diastereomers. acs.orgnih.gov
Furthermore, reactions such as the aza-Darzens and Corey-Chaykovsky reactions with N-tert-butanesulfinyl imines have also been utilized to construct the aziridine ring. beilstein-journals.org For instance, the reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide has been shown to provide trifluoromethylated aziridines with good diastereoselectivity. beilstein-journals.org
| Precursor | Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) |
| N-tert-Butanesulfinyl α-chloro aldimine | 1. R-MgBr 2. Base | Chiral N-sulfinyl aziridine | High | High |
| N-tert-Butanesulfinyl α-chloro imine | 1. NaBH4 2. KOH | Chiral N-sulfinyl aziridine | up to 98 | >98:2 |
| N-tert-Butanesulfinyl α-chloro imine | 1. LiBHEt3 2. KOH | Diastereomeric Chiral N-sulfinyl aziridine | up to 85 | up to 92:8 |
| N-tert-Butanesulfinyl trifluoromethyl ketimine | Dimethylsulfoxonium methylide | Trifluoromethylated aziridine | 45-93 | 86:14 to >99:1 |
Table 3: Selected methods for the asymmetric synthesis of chiral aziridines from N-tert-butanesulfinyl imines.
Stereocontrolled Synthesis of Substituted Pyrrolidines and Piperidines
N-tert-butanesulfinyl imines have proven to be highly effective intermediates for the stereocontrolled synthesis of substituted pyrrolidines and piperidines, core structures in many natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net The chiral sulfinyl group provides a powerful directing effect, enabling high levels of diastereoselectivity in reactions that form these heterocyclic rings. researchgate.net
One prominent method involves the nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl imines that contain a suitably positioned leaving group. For instance, the addition of Grignard reagents to γ-chloro N-tert-butanesulfinyl imines initiates a sequence of addition followed by intramolecular cyclization, yielding 2-substituted pyrrolidines with high diastereoselectivity. rsc.orguobaghdad.edu.iq A similar strategy has been applied to the synthesis of piperidines. nih.gov For example, the reaction of a chiral N-tert-butanesulfinyl imine derived from 5-bromopentanal (B1354046) with 3-oxobutanoic acid leads to a β-amino ketone derivative that, after removal of the sulfinyl group, cyclizes to form the piperidine (B6355638) alkaloid (−)-pelletierine. beilstein-journals.org
Another powerful approach is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinyl-1-azadienes and azomethine ylides. acs.org This method allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, creating up to four stereogenic centers in a single step. The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group, activating the C-C double bond of the azadiene for the cycloaddition. acs.org The reaction proceeds with excellent regio- and diastereoselectivities, where the (S)-configuration of the sulfinyl group typically induces a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine (B122466). acs.org
The Tsuji-Trost allylation of N-tert-butanesulfinyl imines derived from cyclic ketones also provides a pathway to chiral pyrrolidine scaffolds. uobaghdad.edu.iq The initial allylation is followed by cross-metathesis and a reduction/cyclization sequence to furnish the pyrrolidine ring with high diastereoselectivity. uobaghdad.edu.iq
Below is a table summarizing representative syntheses of substituted pyrrolidines.
| Starting Imine Derivative | Reagent/Reaction Type | Product | Diastereomeric Ratio (d.r.) | Yield |
| (R)-N-(4-chlorobutylidene)-tert-butanesulfinamide | Grignard Reagents | 2-Substituted Pyrrolidines | Good | High |
| (S)-N-tert-butanesulfinyl-1-azadienes | Azomethine Ylides ([3+2] Cycloaddition) | Densely Substituted Pyrrolidines | Good to Excellent | Moderate to Good |
| N-tert-butanesulfinyl imines from cyclic ketones | Tsuji-Trost Allylation | α-Allyl N-tert-butanesulfinyl imines | up to >25:1 | 44-83% |
Synthesis of Indolizidine Alkaloid Precursors
The methodologies developed for pyrrolidine and piperidine synthesis are directly applicable to the creation of precursors for indolizidine alkaloids. These bicyclic structures are prevalent in nature and exhibit a wide range of biological activities. The use of chiral N-tert-butanesulfinyl imines derived from starting materials like 4-halobutanal provides an efficient route to these complex molecules. thieme-connect.combohrium.com
For example, the addition of Grignard reagents to an N-tert-butanesulfinyl imine derived from 4-chlorobutanal (B1267710) yields adducts that can be further elaborated into 5-substituted indolizidin-7-ones with high diastereoselectivity. thieme-connect.combohrium.com This strategy has been successfully employed in the synthesis of several pyrrolidinic and indolizidine alkaloids, including (–)-bgugaine, (+)-villatamine B, and (–)-ruspolinone. thieme-connect.combohrium.com
A formal synthesis of the indolizidine alkaloid (S)-delta-coniceine has also been achieved using a highly diastereoselective Barbier-type indium-mediated allylation of an (S)-N-tert-butanesulfinyl imine. researchgate.net The resulting homoallylamine is a key intermediate that can be converted to the target alkaloid. researchgate.net These examples underscore the value of N-tert-butanesulfinyl imines in constructing the core structures of complex alkaloids. beilstein-journals.org
Asymmetric Synthesis of Chiral Amino Alcohols and Amino Acid Derivatives
N-tert-butanesulfinyl imines are exceptionally versatile intermediates for the asymmetric synthesis of a broad spectrum of chiral amines, including valuable 1,2- and 1,3-amino alcohols, as well as α- and β-amino acids and their esters. researchgate.netacs.orgnih.gov The sulfinyl group activates the imine for nucleophilic addition while providing a strong stereodirecting influence, and it can be easily removed under acidic conditions after the key stereocenter has been set. acs.orgnih.gov
Preparation of Syn- and Anti- 1,2-Amino Alcohols
The synthesis of enantiomerically pure 1,2-amino alcohols is a significant application of sulfinyl imine chemistry. These motifs are present in many biologically active compounds. The addition of various organometallic reagents to N-tert-butanesulfinyl aldimines derived from α-alkoxy aldehydes is a common and effective strategy. nih.govacs.org
High yields and diastereoselectivities can be achieved in the synthesis of protected 1,2-amino alcohols by adding alkyl, branched alkyl, and aryl organometallic reagents to N-sulfinyl aldimines bearing an α-benzyloxy or α-silyloxy substituent. nih.gov The stereochemical outcome of these additions can often be controlled to favor either the syn- or anti- diastereomer. This control can be achieved by carefully selecting the protecting groups on the α-alkoxy aldehyde and the reaction conditions. acs.org
For instance, a samarium(II) iodide-mediated cross-coupling of N-tert-butanesulfinyl imines and aldehydes provides efficient access to anti-1,2-amino alcohols. acs.org Similarly, the hydroxyallylation of these imines with cyclopropanols, which act as enolized homoenolate equivalents, also preferentially yields anti-vicinal amino alcohols. nih.govacs.org The stereoselectivity is governed by the nucleophilic attack on a specific face of the imine, which is directed by the bulky tert-butanesulfinyl group. acs.org
The table below illustrates the stereoselective synthesis of 1,2-amino alcohols.
| Imine Substrate | Reagent/Method | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |
| N-tert-butanesulfinyl imine | SmI₂-mediated coupling with aldehydes | anti-1,2-amino alcohol | High |
| N-tert-butanesulfinyl imine | Zn-promoted benzoyloxyallylation | anti-β-amino-α-vinyl alcohol | High |
| N-tert-butanesulfinyl imine | Cyclopropanols / Diethylzinc | anti-1,2-amino alcohol | >85:15 |
| N-tert-butanesulfinyl α-alkoxyaldimine | Grignard Reagents | syn- or anti-1,2-amino alcohol | High |
Access to 1,3-Amino Alcohols
The synthesis of 1,3-amino alcohols can also be achieved with high stereocontrol using N-tert-butanesulfinyl imines. A notable method involves the addition of metalloenamines derived from N-sulfinyl ketimines to aldehydes. acs.org This reaction produces β-hydroxy-N-sulfinyl ketimine intermediates with high diastereoselectivity (typically 96:4 to 98:2 d.r.). acs.org
Crucially, this common intermediate can be selectively reduced to afford either the syn- or anti- 1,3-amino alcohol. acs.org Reduction with catecholborane typically yields the syn-1,3-amino alcohol, while reduction with lithium triethylborohydride (LiBHEt₃) provides the anti-1,3-amino alcohol, both with very high diastereoselectivity. acs.org This dual stereocontrol from a single intermediate represents a highly efficient and versatile approach to constructing these important structural motifs. acs.org
Stereoselective Synthesis of α- and β-Amino Acids and Esters
The application of N-tert-butanesulfinyl imine chemistry extends to the asymmetric synthesis of α- and β-amino acids, fundamental building blocks of peptides and numerous natural products. researchgate.netacs.org The addition of enolates or other carbon nucleophiles to N-tert-butanesulfinyl imines is a key strategy for constructing the carbon backbone of these molecules with high stereocontrol.
For the synthesis of β-amino acids, the addition of reformatsky reagents or ester enolates to N-tert-butanesulfinyl aldimines provides the corresponding β-amino esters with high diastereoselectivity. Subsequent hydrolysis of the ester and removal of the sulfinyl auxiliary yields the enantiomerically enriched β-amino acid.
α-Amino acids can be accessed through various routes, including the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl glyoxylate (B1226380) imines or through the Strecker synthesis using sulfinamide auxiliaries. A Lewis acid-promoted Petasis reaction involving vinylboronic acids, (R)-N-tert-butanesulfinamide, and glyoxylic acid has been shown to produce β,γ-unsaturated α-amino acids with high diastereoselectivity. beilstein-journals.orgnih.gov
Chirality Induction and Transfer Mechanisms in Sulfinyl Imine Chemistry
The remarkable efficiency of N-tert-butanesulfinyl imines as chiral auxiliaries stems from the powerful and predictable stereodirecting effect of the N-sulfinyl group. researchgate.netresearchgate.net The mechanism of chirality induction relies on the formation of a rigid, six-membered transition state involving the sulfinyl imine and the attacking nucleophile, which is often coordinated to a metal cation. researchgate.net
In the most commonly accepted model for nucleophilic addition, the imine adopts a conformation where the bulky tert-butyl group is positioned away from the approaching nucleophile to minimize steric hindrance. The nucleophile is delivered to the imine carbon from the less sterically hindered face. For additions of organometallic reagents (R-M), the metal cation chelates to both the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the imine, presenting one face of the C=N double bond to the incoming nucleophile. researchgate.net
For an (R)-N-tert-butanesulfinyl imine, this model predicts that the nucleophile will attack the Re face of the imine, leading to the formation of a new stereocenter with an (R) configuration in the resulting amine product after cleavage of the auxiliary. Conversely, the (S)-sulfinyl imine directs the nucleophile to the Si face, yielding the (S)-amine. acs.org The high predictability of this model allows for the targeted synthesis of either enantiomer of a desired amine simply by choosing the appropriate enantiomer of the readily available tert-butanesulfinamide starting material. acs.orgnih.gov
Practical Considerations for Enantiopure tert-Butanesulfinamide Utilization
The utility of enantiopure tert-butanesulfinamide in stereoselective transformations is underpinned by several practical advantages that facilitate its broad application in both academic research and industrial processes. acs.org These considerations range from the synthesis and availability of the auxiliary itself to its performance in key chemical reactions and its subsequent removal and potential for recycling.
A primary practical advantage is the ready availability of both enantiomers of tert-butanesulfinamide through scalable and cost-effective manufacturing processes. acs.orgnih.gov This accessibility has been a crucial factor in its widespread use. The chiral auxiliary is typically condensed directly with aldehydes and ketones under mild conditions to form the corresponding N-tert-butanesulfinyl imines (sulfinimines) in high yields. iupac.orgrsc.org These sulfinimines are generally stable and can be easily purified, making them excellent electrophilic building blocks for a variety of asymmetric syntheses. rsc.org
The core function of the tert-butanesulfinyl group is to serve as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon-nitrogen double bond. nih.govrsc.org The bulky tert-butyl group effectively shields one face of the imine, leading to high diastereoselectivity in the addition of a wide array of nucleophiles, including organometallic reagents and enolates. nih.govwikipedia.org
The choice of reaction conditions, particularly the solvent, has been identified as a critical parameter for achieving optimal stereoselectivity. For instance, in the Grignard addition to certain aldimines, dichloromethane (B109758) was found to be a superior solvent to THF for obtaining high diastereoselectivities. nih.gov Research into the addition of functionalized organolithium compounds to N-tert-butanesulfinyl imines has systematically evaluated the impact of solvents and temperature on both reaction yield and diastereoselectivity.
The findings from these optimization studies are summarized in the interactive table below, illustrating the influence of reaction parameters on the synthesis of N-tert-butanesulfinyl δ-amino ketone derivatives.
Table 1: Optimization of Reaction Conditions for Nucleophilic Addition to an N-tert-Butanesulfinyl Imine Effect of Solvent and Temperature on Yield and Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | THF | -78 | 61 | 75:25 |
| 2 | Toluene (B28343) | -78 | 59 | 70:30 |
| 3 | CH₂Cl₂ | -78 | 65 | 80:20 |
| 4 | Et₂O | -78 | 64 | 85:15 |
| 5 | Et₂O | -40 | 62 | 80:20 |
This table is based on data presented for the addition of a functionalized organolithium compound to an N-tert-butanesulfinyl imine derived from 3-phenylpropanal. nih.gov
Computational and Theoretical Studies of N Tert Butyl Imine Systems
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving N-tert-butyl imines. These calculations allow for the identification of reactants, products, intermediates, and transition states, thereby elucidating the step-by-step mechanism of a chemical transformation. nih.gov By computing the energies of these stationary points, chemists can predict the most likely reaction pathway. whiterose.ac.uk
For instance, in reactions such as nucleophilic additions to the C=N bond, quantum chemical calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov These studies can model the approach of a nucleophile to the imine, the formation of a new bond, and any subsequent proton transfers or rearrangements. The artificial force induced reaction (AFIR) method is one such quantum chemical calculation technique used to explore reaction paths starting from a product state to identify potential reactants and intermediates. nih.gov
An energy profile is a graphical representation of the energy of a system as it progresses along the reaction coordinate. chemguide.co.uksavemyexams.com It provides crucial information about the thermodynamics and kinetics of a reaction. The highest point on the energy profile corresponds to the transition state, an unstable, high-energy species that represents the bottleneck of the reaction. savemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. chemguide.co.uk
| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| N-tert-butyloxycarbonylation | Aniline + (Boc)₂O | QM/MM | 24.28 | nih.gov |
| Staudinger Reaction | Imines + Ketenes | DFT | Varies with imine isomerization | nih.gov |
| OH Radical Reaction | tert-Butylamine (B42293) + OH | CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ | 4.5 kJ/mol (1.08 kcal/mol) difference between M06-2X and CCSD(T) results for pre-reaction complex | whiterose.ac.uk |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like N-tert-butyl imines. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used to investigate molecular structures, reaction mechanisms, and spectroscopic properties. researchgate.netnih.gov
In the context of N-tert-butyl imines, DFT calculations are used to explore the potential energy surface of reactions, such as cycloadditions or nucleophilic additions. nih.gov For example, DFT has been employed to elucidate the mechanism of formation for complexes resulting from reactions with tert-butyl isocyanide. researchgate.net Furthermore, DFT can be used to analyze the electronic properties of these molecules, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which helps in understanding their reactivity. nih.gov
A key application of DFT is the optimization of molecular geometries. nih.gov This process finds the lowest energy arrangement of atoms, which corresponds to the equilibrium structure of the molecule. For N-tert-butyl imine derivatives, DFT can accurately predict bond lengths, bond angles, and dihedral angles. These theoretical structures can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational method. nih.gov In one study on an ortho-hydroxy Schiff base with tert-butyl groups, the molecular structure was optimized using the B3LYP functional. The calculated bond lengths, such as C=N (1.308 Å) and C-O (1.376 Å), were in good agreement with the experimental X-ray data (1.273 Å and 1.353 Å, respectively). nih.gov
DFT is also a powerful tool for predicting various spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which can aid in the interpretation of experimental spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign signals in experimental NMR spectra. researchgate.net The accuracy of these predictions allows for the detailed characterization of N-tert-butyl imine systems, even for transient or difficult-to-isolate species. nih.gov
| Parameter | Experimental (X-ray) Value | Theoretical (DFT) Value | Reference |
|---|---|---|---|
| C=N Bond Length (Å) | 1.273 (2) | 1.308 | nih.gov |
| C-O Bond Length (Å) | 1.353 (2) | 1.376 | nih.gov |
| C1—C14—C15—N1 Torsion Angle (°) | -3.9 (3) | -0.14 | nih.gov |
| Dihedral Angle between Rings (°) | 85.52 (10) | 65.73 | nih.gov |
Computational Insights into Stereochemical Control
Many reactions involving N-tert-butyl imines, particularly those with a chiral auxiliary like the N-tert-butanesulfinyl group, exhibit high levels of stereocontrol. researchgate.net Computational studies are essential for understanding the origins of this stereoselectivity. By modeling the transition states of competing reaction pathways that lead to different stereoisomers, the energy differences can be calculated to predict which product will be favored.
For N-tert-butanesulfinyl imines, computational models have shown that the most stable conformation is often an s-cis arrangement, where the oxygen of the sulfinyl group forms a hydrogen bond with an iminic hydrogen. beilstein-journals.org This conformational preference dictates the facial selectivity of nucleophilic attacks. For example, in the addition of a tribromomethyl anion, the attack occurs on the less sterically hindered Re face of the imine. beilstein-journals.org Similarly, in zinc-promoted hydroxyallylation reactions, a proposed working model suggests that the zinc homoenolate coordinates with both the imine nitrogen and the sulfinyl oxygen, creating a rigid bicyclic transition state that directs the incoming nucleophile to one face of the C=N bond, resulting in high diastereoselectivity. nih.gov Dipole-dipole repulsions between the sulfinyl group and other parts of the molecule can also play a crucial role in directing the stereochemical outcome. beilstein-journals.org
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of molecular interactions in different environments, such as in solution. researchgate.netrsc.org
For systems containing the tert-butyl group, such as tert-butyl alcohol (TBA), MD simulations have been used to study their hydration properties and aggregation behavior in aqueous solutions. researchgate.netnih.gov These simulations reveal how the bulky, hydrophobic tert-butyl group influences the surrounding water structure. nih.gov Although specific MD studies on tert-Butyl(butylidene)amine are not widely reported, the principles can be extended to understand its conformational flexibility and interactions with solvent molecules. Conformational analysis through MD can identify the most populated conformations of the molecule in solution, which is crucial for understanding its reactivity, as different conformers may exhibit different reaction rates. mdpi.com For example, MD simulations have been used to investigate the denaturing effect of tert-butyl alcohol on proteins, showing its tendency to accumulate near the peptide surface. nih.gov This highlights the ability of MD to probe complex intermolecular interactions.
Catalytic Applications Involving Tert Butyl Butylidene Amine and Its Chemical Class
Organocatalysis Utilizing Chiral Primary Amines in Imine Chemistrynobelprize.orgrsc.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nobelprize.org Chiral primary amines, in particular, are highly effective catalysts for a wide array of transformations involving imines. rsc.org These catalysts operate through two primary activation modes: the formation of a nucleophilic enamine intermediate or an electrophilic iminium ion. This dual reactivity allows for a broad range of asymmetric reactions, providing access to chiral amines and other nitrogen-containing compounds that are prevalent in pharmaceuticals and natural products. nih.gov The use of primary amines derived from natural sources like amino acids and Cinchona alkaloids has made these catalysts readily available and versatile. rsc.org
The carbon-nitrogen double bond (C=N) in imines is electrophilic, making it susceptible to nucleophilic attack. Asymmetric 1,2-addition, where a nucleophile adds to the imine carbon, is a fundamental method for synthesizing chiral amines. elsevierpure.com However, compared to their carbonyl counterparts, imines are generally less electrophilic. researchgate.net Consequently, activation with a catalyst is often necessary to facilitate the reaction. researchgate.netdicp.ac.cn Chiral organocatalysts, such as chiral phosphoric acids or chiral sulfonimides, can activate the imine by forming a chiral environment, which directs the nucleophile to attack one face of the imine preferentially, resulting in high enantioselectivity. nih.govresearchgate.net
This strategy is employed in various name reactions, including the Mannich reaction, aza-Henry (nitro-Mannich) reaction, and the Strecker synthesis of α-amino acids. researchgate.net For instance, the organocatalytic, enantioselective Hosomi–Sakurai reaction involves the addition of allyltrimethylsilane (B147118) to imines formed in situ, catalyzed by a chiral disulfonimide, to produce protected homoallylic amines with high enantiomeric excess (ee). beilstein-journals.org
Table 1: Examples of Organocatalytic Asymmetric 1,2-Addition to Imines
| Reaction Type | Nucleophile | Catalyst Type | Product | Ref. |
|---|---|---|---|---|
| Hosomi–Sakurai | Allyltrimethylsilane | Chiral Disulfonimide | Homoallylic Amines | beilstein-journals.org |
| Aza-Henry | Nitroalkane | Chiral Base | β-Nitroamines | researchgate.net |
| Mannich Reaction | Enolizable Carbonyl | Chiral Amine/Acid | β-Amino Carbonyls | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Modern chemical synthesis places a strong emphasis on sustainability, encouraging the use of environmentally benign reaction media. acs.org Research in organocatalysis has explored conducting stereoselective transformations of imines in sustainable solvents like water, ionic liquids, or under solvent-free conditions. These approaches aim to reduce reliance on volatile and often toxic organic solvents. The development of catalysts that are effective in these media is crucial. For example, multicomponent reactions, which form multiple chemical bonds in a single operation, represent an efficient and sustainable strategy. A base-promoted, one-pot, three-component reaction has been developed for the synthesis of complex heterocyclic structures with pendant imine groups, demonstrating high regioselectivity and atom economy. rsc.org Such methods, which can proceed under mild conditions without the need for hazardous reagents, are indicative of the trend towards greener chemical processes. rsc.org
Transition Metal Catalysis in Reactions of Imine Derivativesnih.gov
Transition metals are widely used to catalyze reactions involving imines and their precursors, offering unique reactivity pathways that are often complementary to organocatalysis. nih.gov These metals can activate substrates in various ways, enabling transformations like C-H functionalization and hydroamination, which are challenging to achieve otherwise.
Nickel catalysis has become a prominent tool for the functionalization of otherwise inert C(sp³)–H bonds. umich.edu In many of these reactions, an amine or amide group within the substrate acts as a directing group, positioning the nickel catalyst in proximity to a specific C-H bond to facilitate its activation. researchgate.netresearchgate.net This strategy allows for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds. nsf.gov
The mechanism often involves the initial formation of a nickelacycle intermediate after C-H activation. nsf.govchemrxiv.org While the precise nature of the active nickel species and the subsequent steps are complex and subject to ongoing research, these methods provide a powerful way to elaborate the structure of amine-containing molecules. researchgate.netchemrxiv.org Studies have investigated the role of different nickel oxidation states (e.g., Ni(II), Ni(III)) and the effect of additives like bases and ligands on the catalytic cycle. nsf.govchemrxiv.org
Table 2: Key Features of Ni-Catalyzed C(sp³)–H Functionalization
| Feature | Description | Ref. |
|---|---|---|
| Directing Group | An internal amine or amide group (e.g., 8-aminoquinoline) positions the catalyst. | researchgate.netchemrxiv.org |
| Catalyst | Typically a Ni(II) precursor with a suitable ligand. | researchgate.netnsf.gov |
| Mechanism | Believed to proceed via a cyclometalated Ni(II) intermediate. | nsf.govchemrxiv.org |
| Transformation | Forms new C-C or C-X bonds at a previously unactivated sp³ carbon. | umich.edu |
This table is interactive. Click on the headers to sort the data.
Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. acs.orgresearchgate.net The intermolecular hydroamination of alkynes with primary amines, for instance, can yield imines as the primary product. acs.org The regioselectivity of this addition—determining which carbon atom forms the bond with the nitrogen—is a critical aspect. nih.gov
For terminal alkynes, the addition can result in either the Markovnikov product (N adds to the internal carbon) or the anti-Markovnikov product (N adds to the terminal carbon). The outcome is heavily influenced by the choice of catalyst (e.g., Rh, Ir, Pd, Cu) and the electronic and steric properties of the substrates. acs.orgnih.govillinois.edu For example, copper-catalyzed hydroamination of aryl-substituted alkynes typically yields the Markovnikov product exclusively, due to electronic stabilization of the intermediate. nih.gov In contrast, steric effects can favor the anti-Markovnikov product for aliphatic alkynes. nih.gov
Catalytic Production Methods for tert-Butylamine (B42293) (as a key precursor)nih.gov
tert-Butylamine is a crucial precursor for the synthesis of tert-butyl(butylidene)amine and is used in the production of various chemicals, including rubber accelerators and pesticides. wikipedia.org The most common commercial method for its production is the direct amination of isobutylene (B52900) using zeolite catalysts. wikipedia.org This gas-phase reaction offers high selectivity and the ability to recycle unreacted starting materials. google.com
Another significant industrial route is the Ritter reaction, where isobutene reacts with hydrogen cyanide and water in the presence of a strong acid like sulfuric acid. guidechem.com This process first generates tert-butylformamide, which is then hydrolyzed to yield tert-butylamine. guidechem.com While effective, this method can generate significant waste. wikipedia.org Researchers have developed alternative catalytic systems to overcome the limitations of traditional methods, such as using different molecular sieves as catalysts or exploring novel reaction pathways like the catalytic ammoniation of methyl tert-butyl ether (MTBE). guidechem.com
Table 3: Catalytic Production Methods of tert-Butylamine
| Method | Reactants | Catalyst | Key Features | Ref. |
|---|---|---|---|---|
| Direct Amination | Isobutylene, Ammonia (B1221849) | Zeolite / Silica-Alumina | High selectivity (>99.5%), gas-phase reaction, commercial standard. | wikipedia.orggoogle.com |
| Ritter Reaction | Isobutene, HCN, H₂O | Sulfuric Acid | Forms tert-butylformamide intermediate; simple process. | guidechem.com |
| MTBE Ammoniation | MTBE, Ammonia | 5A Molecular Sieve | High pressure and temperature required. | guidechem.com |
This table is interactive. Click on the headers to sort the data.
Catalytic Amination of Methyl tert-Butyl Ether (MTBE)
The catalytic amination of Methyl tert-Butyl Ether (MTBE) represents a potential pathway for the synthesis of tert-butylamine. Research in this area has explored the use of various catalysts to facilitate the reaction between MTBE and ammonia. One of the key approaches involves the use of pentasil zeolites as catalysts. These catalysts are favored for their shape-selective properties and acidic sites, which can promote the desired amination reaction.
The process typically involves the reaction of MTBE with ammonia at elevated temperatures and pressures. The reaction mechanism is thought to proceed through the cleavage of the ether bond in MTBE, followed by the addition of an amino group from ammonia to the resulting tert-butyl cation. However, this process can be challenging due to the stability of the ether bond and the potential for side reactions, such as the decomposition of MTBE to isobutylene.
While detailed performance data for a wide range of catalysts in the direct amination of MTBE is not extensively published, the focus of research has been on achieving high selectivity towards tert-butylamine while minimizing the formation of byproducts. The choice of catalyst and optimization of reaction conditions are crucial for maximizing the yield and purity of the desired product.
| Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings |
| MTBE, Ammonia | Pentasil Zeolites | Not Specified | >19.3 | Investigated for the synthesis of tert-butylamine, though selectivity can be low (30-40%). acs.org |
| MTBE, Hydrocyanic Acid | Concentrated Sulfuric Acid | Not Specified | Not Specified | A two-step process where MTBE first reacts with hydrocyanic acid to form tert-butyl formamide, which is then hydrolyzed to tert-butylamine. google.com |
Isobutylene (IBE) Catalytic Amination Processes
The direct catalytic amination of isobutylene (IBE) with ammonia is a more established and commercially practiced method for the production of tert-butylamine. wikipedia.org This process is highly atom-economical, as it involves the direct addition of ammonia to the double bond of isobutylene. A variety of solid acid catalysts have been investigated for this reaction, with zeolites being the most prominent.
Zeolite catalysts, such as ZSM-5, ZSM-11, and BEA, have shown significant activity and selectivity in the amination of isobutylene. google.comresearchgate.netsylzyhg.com The reaction is typically carried out in the gas phase at high temperatures and pressures. The acidic sites within the zeolite framework are believed to protonate the isobutylene, forming a tert-butyl carbenium ion, which then reacts with ammonia to form the tert-butylammonium (B1230491) ion. Subsequent deprotonation yields the final product, tert-butylamine.
The efficiency of the process is influenced by several factors, including the type of zeolite, the silica-to-alumina ratio, and the reaction conditions. For instance, higher pressures and a higher molar ratio of ammonia to isobutylene generally favor the formation of tert-butylamine. researchgate.net Research has demonstrated that specific zeolites can achieve high selectivity for tert-butylamine, often exceeding 95%. google.com
| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutylene Conversion (%) | tert-Butylamine Selectivity (%) |
| ZSM-11 Zeolite | 180 - 210 | 1 | 14.2 | >99.0 |
| BEA Zeolite | 150 - 250 | 1.5 - 3.5 | 12 - 50 | 93 - 100 |
| ZSM-5 Zeolite | 220 - 320 | 2 - 8 | 5 | 99.5 |
| Iron-Silicon | 300 | 500 | Not Specified | 97.6 |
| Diatomite | 300 | 250 | Not Specified | 99.8 |
Advanced Research Directions and Future Perspectives in N Tert Butyl Imine Chemistry
Exploration of Unprecedented Reactivity Modes for N-tert-Butyl Imines
The exploration of novel reactivity patterns for N-tert-butyl imines is a key frontier, aiming to unlock synthetic pathways previously considered unattainable. A significant area of investigation is the concept of "umpolung," or polarity inversion, which transforms the typically electrophilic imine carbon into a nucleophilic species. This reversal of reactivity opens up new possibilities for carbon-carbon bond formation. Catalytic methods are being developed to generate 2-azaallyl anions from imines, which can then react with various electrophiles in a highly controlled manner.
Another area of emerging interest is the use of unconventional activation methods. For instance, photocatalytic oxidative coupling of primary amines, such as tert-butylamine (B42293), has been demonstrated under a nitrous oxide (N2O) atmosphere. This method provides an unprecedented route to symmetrical imines, utilizing a greenhouse gas as a reagent and releasing benign nitrogen and water as byproducts. Such innovative approaches challenge traditional synthetic paradigms and offer new avenues for imine synthesis under mild conditions.
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of N-tert-butyl imines, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. A notable advancement is the use of supercritical carbon dioxide (sc-CO2) as both a solvent and a promoter for the condensation reaction between aldehydes and amines. This method is autocatalytic, as the water byproduct forms carbonic acid with CO2, which accelerates the reaction, leading to high yields of pure imines without the need for conventional organic solvents.
Microwave-assisted synthesis represents another significant green methodology. The condensation of carbonyl compounds with amines can be achieved under solvent-free conditions with microwave irradiation, drastically reducing reaction times from hours to minutes and often yielding products pure enough to not require further purification. organic-chemistry.org Heterogeneous catalysts, such as Amberlyst-15, are also being employed to facilitate imine synthesis under solventless conditions, offering advantages like easy separation and catalyst recyclability. organic-chemistry.org
Below is a comparative overview of emerging green synthetic methodologies for imine synthesis.
| Methodology | Catalyst/Medium | Conditions | Key Advantages |
| Supercritical Fluid | sc-CO2 | 15 MPa, 35 °C | Autocatalytic, traceless solvent, high purity product |
| Microwave Irradiation | Ti(OEt)4 (catalyst) | Solvent-free | Drastically reduced reaction times (10-60 min) |
| Heterogeneous Catalysis | Amberlyst-15 | Solvent-free, Room Temp | Recyclable catalyst, operational simplicity |
Integration of N-tert-Butyl Imine Chemistry with Flow and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing the production of complex molecules. For N-tert-butyl imine chemistry, these technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for high-throughput screening and optimization.
Continuous flow systems are particularly well-suited for reactions involving unstable intermediates, such as the in situ generation of imines from alcohols and amines followed by immediate conversion in a subsequent reaction step. nih.gov This approach has been successfully demonstrated in multi-enzyme cascades where reactive carbonyl intermediates are generated and then passed through packed-bed reactors containing aminating biocatalysts to produce a variety of amines. nih.gov This strategy minimizes the decomposition of the imine intermediate and allows for the telescoping of reaction sequences.
Furthermore, fully automated synthesis platforms are being developed that can perform entire synthetic sequences, from reaction setup and execution to product purification and analysis. merckmillipore.comkit.edu These systems utilize robotic liquid and solid handling to perform reactions in parallel, accelerating the discovery of new reactions and the synthesis of compound libraries. nih.govscripps.edu The application of such platforms to the synthesis and subsequent functionalization of N-tert-butyl imines will undoubtedly accelerate the exploration of their chemical space and application in medicinal chemistry and materials science. synplechem.com
Design and Application of Novel Catalytic Systems for Enantioselective Transformations
The development of novel catalytic systems for the enantioselective transformation of N-tert-butyl imines is a cornerstone of modern asymmetric synthesis. A key goal is to create chiral amines, which are fundamental building blocks for pharmaceuticals and natural products. While much of the foundational work has been done with the related N-tert-butylsulfinyl imines, where the sulfinyl group acts as a powerful chiral auxiliary, research is increasingly focused on catalytic asymmetric additions to simpler N-tert-butyl imines.
One promising class of catalysts is chiral cyclopropenimines, which have been shown to be highly efficient Brønsted base catalysts for direct Mannich reactions. acs.orgnih.gov These catalysts can deprotonate glycine (B1666218) imine donors, which then add to N-Boc-protected aldimines with exceptional levels of diastereo- and enantiocontrol. acs.orgnih.gov
Copper-based catalysts paired with chiral ligands, such as bisoxazolines and proline derivatives, are also emerging as powerful tools for promoting enantioselective domino reactions that proceed through imine intermediates. mdpi.com These reactions can construct complex molecular architectures with multiple stereocenters in a single step. For example, a domino Michael/N-hemiacetalization reaction has been developed to produce chiral isoxazole-derived N,O-hemiaminals with high yields and enantioselectivities. mdpi.com
The table below highlights the performance of selected novel catalytic systems in enantioselective reactions involving imines.
| Catalyst System | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral Cyclopropenimine | Mannich Reaction | t-Butyl glycinate (B8599266) imine + N-Boc-aldimines | up to 99:1 | up to 94% |
| Cu(OTf)2 / Chiral Proline-diol | Michael/N-hemiacetalization | 5-aminoisoxazoles + α-ketoesters | up to >90% de | up to 98% |
Synergistic Approaches Combining Computational Chemistry with Experimental Studies
The synergy between computational chemistry and experimental studies is accelerating progress in understanding and predicting the behavior of N-tert-butyl imines. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and designing more efficient catalysts.
Computational studies are frequently used to model the transition states of reactions involving imines. For example, in nucleophilic additions to N-tert-butylsulfinyl imines, calculations have been used to compare cyclic (Zimmermann-Traxler) and acyclic transition state models, helping to explain the influence of solvents and organometallic reagents on diastereoselectivity. nih.gov Similar computational approaches can be applied to predict the stereochemical outcomes of reactions with simpler N-tert-butyl imines, guiding the selection of optimal reaction conditions and catalyst design. beilstein-journals.org
DFT methods are also employed to investigate the intrinsic properties of imine-containing molecules, such as their tautomeric equilibria (enol-imine vs. keto-amine forms) and molecular orbital energies (HOMO-LUMO gaps). nih.gov This fundamental understanding of their electronic structure and reactivity provides a solid theoretical foundation for the development of new synthetic applications. imist.mamdpi.com
Strategic Applications in the Synthesis of Complex Molecular Architectures
N-tert-butyl imines and their derivatives are increasingly recognized as valuable building blocks for the strategic synthesis of complex, nitrogen-containing molecular architectures. Their ability to undergo a wide range of diastereoselective transformations makes them ideal starting points for the synthesis of natural products and pharmaceutically active compounds.
The utility of the closely related N-tert-butylsulfinyl imines as precursors to complex molecules is well-documented and serves as a blueprint for the future applications of tert-Butyl(butylidene)amine. These chiral imine derivatives have been employed as key intermediates in the total synthesis of numerous alkaloids, including piperidine (B6355638), quinolizidine, and indolizidine alkaloids. nih.gov For example, the diastereoselective allylation of an N-tert-butylsulfinyl imine is a key step in the synthesis of piperidine alkaloids like (+)-dihydropinidine. nih.gov
Furthermore, these imines are used to construct various N-heterocycles, such as β-lactams, aziridines, and pyrrolidines, which are prevalent motifs in medicinal chemistry. nih.govnih.gov The predictable stereocontrol offered by the tert-butyl group, whether as part of a sulfinyl auxiliary or directly attached to the imine nitrogen, allows for the precise construction of stereogenic centers, which is crucial for biological activity. As the repertoire of catalytic enantioselective reactions for simple N-tert-butyl imines expands, their strategic application in the efficient and elegant synthesis of complex target molecules is set to grow significantly. acs.orgnih.gov
Q & A
Basic Research: What are the standard synthetic routes for preparing tert-Butyl(butylidene)amine, and how can reaction conditions be optimized?
Answer:
The synthesis of tert-butylidene-containing amines typically involves condensation reactions between amines and carbonyl compounds. For example, tert-butyl nitrite (an organic nitrite) reacts with amines under acidic aqueous conditions to form nitrosamines, a class of compounds structurally related to tert-butylidene derivatives . Key optimization parameters include:
- pH control : Acidic conditions (e.g., HCl) enhance protonation of the amine, facilitating nucleophilic attack on the nitrite.
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., oxidation).
- Stoichiometry : Excess tert-butyl nitrite (1.5–2.0 equivalents) ensures complete conversion of the amine .
Data Table :
| Parameter | Optimal Range |
|---|---|
| pH | 1.5–2.5 |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
Advanced Research: How can enantioselective synthesis of this compound derivatives be achieved using asymmetric catalysis?
Answer:
Chiral iridium complexes have been employed for asymmetric allylic amination. For example, (S)-iridium complexes catalyze the reaction between tert-butyl carbonate and hydroxyisoquinoline, yielding enantiomeric excess (ee) >90% for both (S)- and (R)-enantiomers depending on reaction duration. Key insights:
- Time-dependent enantiomer control : Shorter reaction times (6 minutes) favor the (S)-enantiomer (94% ee), while prolonged times (10 hours) favor the (R)-enantiomer (98% ee) due to decomposition kinetics .
- Solvent effects : Methanol enhances catalyst stability and enantioselectivity.
Methodological Note : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to validate ee values.
Basic Research: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy :
- ¹H NMR : tert-Butyl groups exhibit a singlet at δ 1.1–1.3 ppm.
- ¹³C NMR : The quaternary carbon in tert-butyl resonates at δ 28–32 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]⁺ for C₈H₁₈N₂: calc. 143.1543, obs. 143.1545) .
Advanced Tip : Use deuterated solvents (e.g., CDCl₃) to avoid signal interference in NMR.
Advanced Research: How can contradictory data in this compound reactivity studies be resolved?
Answer:
Contradictions often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) can catalyze side reactions. Perform GC-MS or LC-MS to identify impurities.
- Kinetic vs. thermodynamic control : For example, tert-butylidene intermediates may undergo retro-aldol reactions under basic conditions. Use time-resolved IR spectroscopy to track intermediate stability .
Case Study : A 2024 study highlighted that conflicting bioactivity data for tert-butylidene derivatives stemmed from batch-to-batch variability in starting amines. Implementing QC protocols (e.g., Karl Fischer titration for water content) resolved discrepancies .
Basic Research: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile amines or nitrites.
- Waste Management : Segregate waste containing tert-butylidene derivatives and dispose via licensed hazardous waste contractors to avoid environmental contamination .
Advanced Research: How can this compound serve as a precursor in natural product synthesis?
Answer:
tert-Butylidene groups act as protecting groups for amines in multi-step syntheses. For example:
- Stepwise Deprotection : Hydrolysis with HCl/EtOH removes the tert-butylidene group without affecting other functional groups.
- Application in Alkaloid Synthesis : A 2020 study utilized this compound to synthesize triazolo-pyrazine derivatives, key intermediates in antitumor agents .
Data Table :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | tert-Butyl nitrite, HCl, 0°C | 85% |
| Deprotection | 6M HCl, EtOH, reflux | 92% |
Advanced Research: What computational methods are used to predict this compound reactivity?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies for nitrosation reactions.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., methanol vs. DCM).
Case Study : A 2024 DFT study predicted that electron-withdrawing substituents on the amine reduce activation energy by 15–20 kJ/mol, aligning with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
